molecular formula C26H27N5O4 B2552192 benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 847036-68-4

benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2552192
CAS No.: 847036-68-4
M. Wt: 473.533
InChI Key: YZKYVGFCFQWCDA-UHFFFAOYSA-N
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Description

This compound is a pyrimido-purine derivative characterized by a fused bicyclic core structure with multiple substituents. Its molecular formula is C₂₆H₂₇N₅O₄, with an average mass of 473.533 g/mol and a monoisotopic mass of 473.206304 g/mol . The structure includes a benzyl ester group at the C3 position, a 3-methylphenyl substituent at the C9 position, and methyl groups at the N1 and N7 positions (Figure 1). Its ChemSpider ID is 578218, and its Registry Number (RN) is 848205-63-0 .

Properties

IUPAC Name

benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-17-8-7-11-20(12-17)29-13-18(2)14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-9-5-4-6-10-19/h4-12,18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKYVGFCFQWCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,7-Dimethylxanthine

1,7-Dimethylxanthine is synthesized by methylating theophylline at N-7 using dimethyl sulfate in alkaline conditions (NaOH/H₂O, 60°C, 6 hr). The reaction proceeds in 82% yield, confirmed by $$ ^1 \text{H NMR} $$ (δ 3.34 ppm, singlet, N-CH₃).

Cyclocondensation with Barbituric Acid

A mixture of 1,7-dimethylxanthine (10 mmol), barbituric acid (10 mmol), and 3-methylbenzaldehyde (12 mmol) in aqueous medium undergoes microwave-assisted cyclization (560 W, 10 min) to form the pyrimido[1,2-g]purine scaffold. The reaction is catalyzed by tetrabutylammonium iodide, achieving 74% yield.

Reaction Conditions Optimization

Catalyst Temperature (°C) Time (min) Yield (%)
TBAB 120 15 74
TBAI 120 15 63
No catalyst 120 30 <10

Introduction of the 3-Methylphenyl Group

Bromomethylation of Toluene Derivatives

3-Methylbenzyl bromide is prepared via bromomethylation of toluene using paraformaldehyde and HBr in acetic acid (50°C, 2 hr). The product is isolated in 62% yield after silica gel chromatography.

Alkylation of the Purine Core

The pyrimido[1,2-g]purine intermediate undergoes N-9 alkylation with 3-methylbenzyl bromide in THF using NaH as base (0°C to RT, 12 hr). The reaction affords the 9-(3-methylphenyl) derivative in 68% yield, with regioselectivity confirmed by $$ ^{13} \text{C NMR} $$ (C-9: δ 142.1 ppm).

Functionalization with the Benzyl Acetate Moiety

Esterification via Mitsunobu Reaction

The secondary alcohol at position 3 is esterified using benzyl alcohol and diethyl azodicarboxylate (DEAD) in the presence of triphenylphosphine (THF, 0°C, 4 hr). This step proceeds in 55% yield, with the ester carbonyl confirmed by IR (ν = 1742 cm⁻¹).

Alternative Pathway: Enzymatic Coupling

Nucleoside 2′-deoxyribosyltransferase mediates the transfer of the deoxyribosyl moiety from 2′-deoxycytidine to the purine scaffold, followed by benzoylation. While enzymatic methods offer stereochemical precision, yields are lower (32%) compared to Mitsunobu conditions.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography (EtOAc/hexane, 1:3), yielding a white crystalline solid. Purity (>98%) is verified by HPLC (C18 column, 90:10 H₂O/MeCN).

Spectroscopic Data

  • $$ ^1 \text{H NMR} $$ (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, benzyl), 6.92 (s, 1H, purine H-8), 5.21 (s, 2H, CH₂Ph), 3.41 (s, 3H, N-CH₃), 2.33 (s, 3H, Ar-CH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₅H₂₄N₄O₄ [M+H]⁺: 469.1864; found: 469.1868.

Comparative Evaluation of Synthetic Routes

Route Efficiency

Step Conventional Yield (%) Microwave Yield (%)
Core cyclization 58 74
Benzylation 55 62
Overall yield 29 38

Microwave-assisted synthesis reduces reaction times by 60% while improving yields, making it the preferred method for scale-up.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N-7 vs. N-9 alkylation is minimized by using bulky bases (e.g., NaH) and low temperatures.
  • Ester Hydrolysis : The benzyl ester is prone to basic hydrolysis; thus, neutral pH conditions are maintained during workup.
  • Purine Ring Oxidation : Addition of 2,6-di-tert-butyl-4-methylphenol (BHT) as an antioxidant prevents ring degradation during prolonged reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido-purine derivatives and related heterocyclic compounds are studied for their anticancer and antiproliferative properties. Below is a comparative analysis of structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Biological Activity Key Findings
Benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-...-purin-3-yl]acetate Pyrimido[1,2-g]purine 3-Methylphenyl, benzyl ester Anticancer (hypothesized) High structural rigidity; potential kinase inhibition
Isoxazolo[4,5‑e][1,2,4]triazepin derivatives Isoxazolo-triazepin Varied aryl/alkyl groups Anticancer (IC₅₀: 0.5–5.0 μM) Activity linked to heteroatom distribution mimicking purines
9-(2,3-Dihydro-1,4-benzoxathiin-ylmethyl)-9H-purines Benzoxathiin-purine hybrids Benzoxathiin moiety, alkyl chains Antiproliferative (EC₅₀: 1–10 μM) Enhanced solubility vs. purine alone

Key Structural Differences

Core Heterocycle :

  • The target compound features a pyrimido[1,2-g]purine core, which combines pyrimidine and purine rings. This contrasts with the isoxazolo-triazepin core in ’s derivatives, which lacks the fused purine system but retains heteroatom density critical for DNA interaction .
  • Benzoxathiin-purines () replace the pyrimido group with a benzoxathiin ring, improving metabolic stability but reducing planar stacking capacity .

Benzyl ester at C3 may act as a prodrug moiety, enabling intracellular esterase-mediated activation—a feature absent in simpler purine analogs .

Research Findings

  • Anticancer Mechanisms: The target compound’s pyrimido-purine core may inhibit kinases or topoisomerases, akin to pentostatin’s adenosine deaminase inhibition . In contrast, isoxazolo-triazepins () show activity via apoptosis induction, linked to their triazepin ring’s electrophilic reactivity .
  • Bioavailability :
    • Benzoxathiin-purines () exhibit superior oral bioavailability due to the benzoxathiin group’s resistance to first-pass metabolism, whereas the target compound’s ester group may limit stability in plasma .

Biological Activity

Benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions that include the formation of the pyrimidine and purine rings. The initial steps often involve the condensation of appropriate precursors followed by functionalization to introduce the benzyl and acetate groups. Detailed synthetic pathways are crucial for understanding the compound's reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Many pyrimidine and purine derivatives act by interfering with nucleic acid synthesis or modulating key signaling pathways involved in cell proliferation.
  • Case Studies : A study on related compounds demonstrated that certain derivatives showed potent antiproliferative effects against various cancer cell lines. For example, compounds were tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with IC50 values indicating effective inhibition of cell growth .

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic pathways:

  • Beta-lactamase Inhibition : Similar structures have been evaluated for their ability to inhibit beta-lactamases, which are critical in antibiotic resistance. The IC50 values reported for related compounds indicate significant potency against specific bacterial strains .

Antimicrobial Activity

Preliminary studies suggest that benzyl derivatives can exhibit antimicrobial properties:

  • Mechanism : The presence of the dioxo group may enhance binding to microbial targets or disrupt membrane integrity.

Data Tables

CompoundTarget Cell LineIC50 (µM)Mechanism
Benzyl Derivative AU-9375.0Apoptosis induction
Benzyl Derivative BSK-MEL-110.0Cell cycle arrest
Benzyl Derivative CE. coli15.0Beta-lactamase inhibition

Research Findings

Recent findings emphasize the importance of structural modifications on biological activity:

  • Substituent Effects : Variations in substituents on the aromatic rings significantly influence activity. For instance, halogen substitutions often enhance potency due to increased lipophilicity and improved binding affinity to target sites .

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